molecular formula C15H28N4O2 B11949420 4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione CAS No. 202277-54-1

4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione

Cat. No.: B11949420
CAS No.: 202277-54-1
M. Wt: 296.41 g/mol
InChI Key: DGTOXURAUUEABJ-UHFFFAOYSA-N
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Description

4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[55]undecane-2,8-dione is a unique chemical compound with the molecular formula C15H28N4O2 This compound is part of the spiro compound family, characterized by a spiro linkage between two cyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione typically involves the reaction of ethyl-substituted amines with cyclic ketones under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione
  • 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione, hydrochloride
  • 1,3,5,7-Tetramethyl-3,7-diazatricyclo[4.2.2.2(2,5)]dodeca-9,11-diene-4,8-dione

Uniqueness

4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione is unique due to its ethyl substitutions, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with methyl substitutions, potentially leading to different applications and effects.

Properties

CAS No.

202277-54-1

Molecular Formula

C15H28N4O2

Molecular Weight

296.41 g/mol

IUPAC Name

4,4,10,10-tetraethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione

InChI

InChI=1S/C15H28N4O2/c1-5-13(6-2)9-15(18-11(20)16-13)10-14(7-3,8-4)17-12(21)19-15/h5-10H2,1-4H3,(H2,16,18,20)(H2,17,19,21)

InChI Key

DGTOXURAUUEABJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2(CC(NC(=O)N2)(CC)CC)NC(=O)N1)CC

Origin of Product

United States

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